molecular formula C13H8F17NO4S B12066270 2-Propenoic acid, 2-[[(heptadecafluorooctyl)sulfonyl]amino]ethyl ester CAS No. 60194-47-0

2-Propenoic acid, 2-[[(heptadecafluorooctyl)sulfonyl]amino]ethyl ester

Cat. No.: B12066270
CAS No.: 60194-47-0
M. Wt: 597.25 g/mol
InChI Key: XCBBWRDLYSFQAA-UHFFFAOYSA-N
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Description

Chemical Structure: The compound is an acrylic ester derivative featuring a perfluorinated octyl chain (heptadecafluorooctyl) linked via a sulfonamide group to an ethyl ester backbone. Its structure combines a highly fluorinated hydrophobic segment with a reactive acrylate group, making it valuable in fluoropolymer synthesis for coatings, surfactants, and materials requiring oil/water repellency .

Properties

CAS No.

60194-47-0

Molecular Formula

C13H8F17NO4S

Molecular Weight

597.25 g/mol

IUPAC Name

2-(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctylsulfonylamino)ethyl prop-2-enoate

InChI

InChI=1S/C13H8F17NO4S/c1-2-5(32)35-4-3-31-36(33,34)13(29,30)11(24,25)9(20,21)7(16,17)6(14,15)8(18,19)10(22,23)12(26,27)28/h2,31H,1,3-4H2

InChI Key

XCBBWRDLYSFQAA-UHFFFAOYSA-N

Canonical SMILES

C=CC(=O)OCCNS(=O)(=O)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propenoic acid, 2-[[(heptadecafluorooctyl)sulfonyl]amino]ethyl ester typically involves the reaction of 2-Propenoic acid with a heptadecafluorooctyl sulfonyl amine derivative. The reaction is usually carried out in the presence of a catalyst under controlled temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound often employs continuous flow reactors to maintain consistent reaction conditions and optimize production efficiency. The use of advanced purification techniques, such as distillation and crystallization, ensures the removal of impurities and the attainment of high-purity products .

Chemical Reactions Analysis

Types of Reactions

2-Propenoic acid, 2-[[(heptadecafluorooctyl)sulfonyl]amino]ethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include strong nucleophiles for substitution reactions and radical initiators for polymerization. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include substituted derivatives and polymers with enhanced hydrophobic and lipophobic properties .

Scientific Research Applications

Coatings and Paints

Due to its film-forming properties and resistance to environmental degradation, 2-propenoic acid, 2-[[(heptadecafluorooctyl)sulfonyl]amino]ethyl ester is utilized in the formulation of high-performance coatings and paints. These coatings are particularly valuable in automotive and industrial applications where durability and resistance to harsh conditions are critical.

Textiles and Leather

The compound is employed as a treatment agent in textiles and leather products, providing water- and stain-repellent properties. This enhances the longevity and usability of fabrics in various consumer goods, including outdoor apparel and upholstery.

Cosmetics

In the cosmetic industry, this fluorinated methacrylate is used in formulations for nail products and other cosmetic applications. Its ability to form a protective layer contributes to the durability of nail enhancements and other beauty products.

Cleaning Products

The compound's surfactant properties make it suitable for use in cleaning agents and polishes. It aids in the removal of stains and contaminants from surfaces while providing a protective barrier against future soiling.

Case Study 1: Automotive Coatings

A study conducted on the application of fluorinated methacrylates in automotive coatings demonstrated that these compounds significantly enhance the scratch resistance and longevity of paint finishes. The incorporation of 2-propenoic acid derivatives resulted in coatings that maintained their aesthetic appeal over extended periods under harsh environmental conditions.

Case Study 2: Textile Treatments

Research evaluating the performance of textiles treated with fluorinated compounds showed improved water repellency compared to untreated fabrics. Fabrics treated with 2-propenoic acid derivatives exhibited high resistance to water penetration, thus prolonging the life of outdoor garments.

Health and Environmental Considerations

While the unique properties of 2-propenoic acid, 2-[[(heptadecafluorooctyl)sulfonyl]amino]ethyl ester make it an attractive option for various applications, there are growing concerns regarding the environmental impact of PFAS compounds. Studies indicate that these substances can accumulate in living organisms and persist in the environment, leading to potential health risks.

Regulatory Status

The regulatory landscape surrounding PFAS is evolving as more data becomes available regarding their environmental persistence and toxicity. Regulatory bodies are increasingly scrutinizing the use of such compounds in consumer products, which may affect future applications.

Mechanism of Action

The mechanism of action of 2-Propenoic acid, 2-[[(heptadecafluorooctyl)sulfonyl]amino]ethyl ester involves its interaction with various molecular targets. The heptadecafluorooctyl group imparts significant hydrophobicity, allowing the compound to interact with hydrophobic surfaces and molecules. This interaction can lead to the formation of stable coatings and films, providing water and oil repellency .

Comparison with Similar Compounds

Key Characteristics :

  • Molecular Formula: Likely ~C₁₉H₁₄F₁₇NO₄S (exact depends on isomerism).
  • Fluorine Content : High (17 fluorine atoms), contributing to exceptional hydrophobicity and chemical inertness.
  • Applications: Used as a monomer in stain-resistant textiles, anti-fouling coatings, and specialty polymers .

Comparison with Structural Analogs

Variations in Sulfonamide Substituents

Compound Name Substituent on Sulfonamide Nitrogen Fluorinated Chain Length Molecular Formula Molecular Weight Key Properties/Applications
Target Compound Ethyl C8 (heptadecafluorooctyl) ~C₁₉H₁₄F₁₇NO₄S ~781.3 g/mol High surface activity; coatings
2-{Butyl[(Heptadecafluorooctyl)Sulfonyl]Amino}Ethyl Acrylate (CAS 383-07-3) Butyl C8 (heptadecafluorooctyl) C₁₇H₁₆F₁₇NO₄S 765.3 g/mol Increased steric bulk; slower polymerization kinetics
2-[Methyl[(Nonafluorobutyl)Sulfonyl]Amino]Ethyl Ester (CAS 67584-55-8) Methyl C4 (nonafluorobutyl) C₁₀H₁₀F₉NO₄S 411.2 g/mol Shorter fluorinated chain; lower thermal stability

Analysis :

  • Ethyl vs. Butyl Substituents : The ethyl group in the target compound reduces steric hindrance compared to butyl analogs, enhancing reactivity in polymerization .
  • Methyl Substituent : Smaller methyl groups lower molecular weight and fluorine content, reducing repellency but improving solubility in polar solvents .

Fluorinated Chain Length Variations

Compound Name Fluorinated Chain Length Fluorine Atoms Molecular Weight Key Impact
Target Compound C8 (heptadecafluoro) 17 ~781.3 g/mol Superior oil/water repellency; higher environmental persistence
2-[Ethyl[(Nonafluorobutyl)Sulfonyl]Amino]Ethyl Ester (CAS 17329-79-2) C4 (nonafluorobutyl) 9 ~411.2 g/mol Reduced repellency; faster degradation in environment
2-[Methyl[(Pentadecafluoroheptyl)Sulfonyl]Amino]Ethyl Ester () C7 (pentadecafluoroheptyl) 15 ~695.2 g/mol Intermediate properties; balance of performance and regulatory compliance

Analysis :

  • Longer perfluorinated chains (C8) enhance surface-active properties but raise regulatory concerns due to bioaccumulation (e.g., PFAS regulations) .

Ester Group Modifications

Compound Name Ester Group Reactivity Polymer Tg (Typical) Applications
Target Compound (Acrylate) Ethyl acrylate High ~50–70°C Flexible coatings
2-(N-Ethylperfluorooctanesulfonamido)Ethyl Methacrylate (CAS 123174-42-5) Ethyl methacrylate Moderate ~80–100°C Rigid polymers; automotive coatings
4-(((Heptadecafluorooctyl)Sulfonyl)Methylamino)Butyl Acrylate (CAS 58920-31-3) Butyl acrylate Low ~30–50°C Adhesives; elastomers

Analysis :

  • Acrylate vs. Methacrylate : Methacrylate esters (with a methyl group on the α-carbon) yield stiffer polymers with higher glass transition temperatures (Tg) .
  • Longer Alkyl Esters : Butyl esters increase hydrophobicity but reduce reactivity due to steric effects .

Regulatory and Environmental Considerations

  • Alternatives : Shorter-chain analogs (C4 or C6) are increasingly adopted to comply with evolving regulations while maintaining functionality .

Biological Activity

2-Propenoic acid, 2-[[(heptadecafluorooctyl)sulfonyl]amino]ethyl ester, commonly referred to as a perfluorinated compound, is part of a larger class of substances known as perfluoroalkyl substances (PFAS). These compounds have garnered significant attention due to their unique chemical properties and potential biological effects. This article explores the biological activity of this specific compound, focusing on its toxicity, mechanisms of action, and implications for health.

  • Chemical Formula : C14_{14}H17_{17}F17_{17}N1_{1}O4_{4}S
  • Molecular Weight : 586.25 g/mol
  • Structure : The compound features a long perfluorinated carbon chain, which contributes to its hydrophobic and lipophobic characteristics.

Toxicological Profile

Research has indicated that perfluorinated compounds, including 2-Propenoic acid derivatives, exhibit various toxicological effects:

  • Hepatotoxicity : Chronic exposure to PFAS has been associated with liver damage. Studies indicate that animals exposed to similar compounds show histopathological changes in liver tissue, including increased incidence of hepatocellular adenomas at high doses (Covance Laboratories, Inc., 2002a) .
  • Endocrine Disruption : PFAS can interfere with hormonal functions. In studies involving cynomolgus monkeys, reduced serum levels of triiodothyronine and cholesterol were noted, indicating potential disruption of endocrine functions (Covance Laboratories, Inc., 2002b) .
  • Carcinogenicity : Evidence suggests that exposure to PFAS may increase the risk of certain cancers. Specifically, long-term studies have shown an increased incidence of liver tumors in rats exposed to high levels of PFOS and its precursors (International Research and Development Corporation, 1978e) .

The biological activity of 2-Propenoic acid derivatives is largely attributed to their ability to interact with cellular membranes due to their amphiphilic nature. The perfluorinated tail enhances membrane permeability while the polar head facilitates interaction with biological macromolecules.

Case Study 1: Chronic Exposure in Animal Models

A study conducted on rats revealed that chronic dietary exposure to PFOS resulted in significant liver damage and increased tumor incidence at doses as low as 0.06–0.23 mg/kg-bw per day. Histopathological assessments showed notable changes in liver architecture alongside biochemical markers indicating hepatotoxicity (Covance Laboratories, Inc., 2002a) .

Case Study 2: Human Biomonitoring

Biomonitoring studies have detected PFOS in human serum samples across North America and Europe. These studies correlate higher serum levels with increased risk factors for metabolic disorders and liver dysfunctions (3M Environmental Laboratory, 2001) .

Data Table: Summary of Toxicological Findings

Study TypeOrganismDose Range (mg/kg-bw/day)Observed Effects
Chronic ExposureRats0.06 - 0.23Liver histopathology, tumor incidence
Subchronic ToxicityMonkeys0.03Reduced HDL cholesterol, thymic atrophy
Human BiomonitoringHumansN/ADetection of PFOS in serum

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